molecular formula C19H21N3O5S2 B2890159 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946294-12-8

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2890159
CAS No.: 946294-12-8
M. Wt: 435.51
InChI Key: JOEDBQIERFQIHH-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thienylsulfonyl group and an oxadiazole ring linked to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group is attached via a sulfonylation reaction, typically using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylsulfonyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the piperidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug development. Its interactions with biological targets are of particular interest.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in treating certain diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-15-6-5-14(12-16(15)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEDBQIERFQIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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